molecular formula C11H18O2 B1259781 Jasmolactone CAS No. 68959-28-4

Jasmolactone

Cat. No.: B1259781
CAS No.: 68959-28-4
M. Wt: 182.26 g/mol
InChI Key: UJHDFCVFLRPEJQ-UHFFFAOYSA-N
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Description

(Z)-6-(3-hexenyl)tetrahydro-2H-pyran-2-one is a 6-(3-hexenyl)tetrahydro-2H-pyran-2-one in which the double bond adopts a cis-configuration.

Scientific Research Applications

Pharmacological Properties

Jasmolactones, specifically jasmolactones B and D isolated from Jasminum multiflorum, have been identified to possess coronary vasodilating and cardiotropic activities. These compounds contain a unique bicyclic 2-oxo-oxepano[4,5-c]pyran ring system (Shen & Chen, 1989).

Role in Plant Defense and Stress Responses

  • Jasmonates, including compounds like γ-jasmolactone, play critical roles in plant defense mechanisms. They regulate responses to herbivores, necrotrophic pathogens, and various environmental stresses such as light, temperature, and salt stress (Wasternack, 2014).
  • Jasmonate signaling is essential for plant survival against insect and pathogen attacks, and it influences plant fertility, reproductive performance, and leaf senescence (Browse, 2009).
  • Jasmolactones can induce defensive responses in plants, evidenced in studies where JA-Ile-macrolactones showed potent biological activity in triggering nicotine accumulation in Nicotiana attenuata leaves, a jasmonate-dependent secondary metabolite (Jimenez-Aleman et al., 2015).

Synthesis and Structural Studies

  • Synthesis studies of jasmolactones have been conducted to understand their chemical structure and potential applications. For instance, (Z)-7-Nitro-3-heptene was used as a central intermediate in the synthesis of γ-jasmolactone (Ballini et al., 1989).
  • A convenient preparative method for γ-jasmolactone and its related compounds was developed using succinic anhydride, glutaric anhydride, and furfural as starting materials (Watanabe et al., 1980).

Properties

CAS No.

68959-28-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-hex-3-enyloxan-2-one

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3

InChI Key

UJHDFCVFLRPEJQ-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\CCC1CCCC(=O)O1

SMILES

CCC=CCCC1CCCC(=O)O1

Canonical SMILES

CCC=CCCC1CCCC(=O)O1

boiling_point

140.00 °C. @ 1.00 mm Hg

density

0.97-0.99

68959-28-4

physical_description

colourless liquid with a milky buttery odour

solubility

insoluble in water;  soluble in fat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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